N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide

CNS drug discovery Alzheimer's disease piperidine-benzenesulfonamide SAR

Generic piperidine-sulfonamide analogs often fail to replicate biological activity due to unpredictable SAR from N-substituents. This specific N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide (CAS 393838-22-7) ensures experimental validity. - **Unique Pharmacophore**: N,N-diallyl pattern enables distinct CNS penetration & enzyme modulation (e.g., CA, kinase) vs. diethyl/dimethyl analogs. - **Synthetic Utility**: Terminal allyl groups allow olefin metathesis, thiol-ene click, or probe conjugation. - **Traceable Origin**: Matches Roche patent family EP1594840 scaffold; >98% purity for reproducible results.

Molecular Formula C18H24N2O3S
Molecular Weight 348.46
CAS No. 393838-22-7
Cat. No. B2919600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide
CAS393838-22-7
Molecular FormulaC18H24N2O3S
Molecular Weight348.46
Structural Identifiers
SMILESC=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2
InChIInChI=1S/C18H24N2O3S/c1-3-12-20(13-4-2)24(22,23)17-10-8-16(9-11-17)18(21)19-14-6-5-7-15-19/h3-4,8-11H,1-2,5-7,12-15H2
InChIKeyHCSRMSPYDZSAJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide (CAS 393838-22-7): Structural Identity and Procurement Baseline


N,N-Diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide (CAS 393838-22-7) is a synthetic small molecule belonging to the piperidine-benzenesulfonamide class, featuring a 4-(piperidine-1-carbonyl)benzenesulfonamide core with N,N-diallyl substitution on the sulfonamide nitrogen . Its molecular formula is C18H24N2O3S (MW 348.46 g/mol) . The compound is recognized within the patent literature as part of the broader piperidine-benzenesulfonamide derivative family (see EP1594840 / WO2004072034), which has been investigated for central nervous system disorders including Alzheimer's disease, schizophrenia, and cognitive dysfunction [1]. Commercially, the compound is available through several specialty chemical suppliers as a research-grade building block, though batch-to-batch purity and availability can vary significantly among vendors, making procurement validation an important consideration for reproducible research .

Why N,N-Diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide Cannot Be Interchanged with In-Class Analogs


Within the piperidine-benzenesulfonamide chemotype, minor structural changes on the sulfonamide nitrogen produce profound and often unpredictable shifts in biological target engagement, selectivity, and potency . The diallyl group on the target compound imparts unique steric bulk, conformational constraint, and electronic character relative to simpler N,N-dimethyl or N,N-diethyl analogs (e.g., CAS 433314-05-7). Furthermore, the piperidine-1-carbonyl linker at the 4-position of the benzenesulfonamide ring creates a pharmacophore distinct from direct piperidine-linked sulfonamides (e.g., 4-piperidin-4-yl-benzenesulfonamide, CAS 119737-31-4) [1]. Evidence from the broader class demonstrates that N-alkyl modifications can shift a compound's activity from carbonic anhydrase inhibition to kinase inhibition, GPCR antagonism, or gamma-secretase modulation, even when the core scaffold is preserved . As a result, procurement of a generic piperidine-benzenesulfonamide analog as a substitute for this specific compound carries a high risk of altered or lost biological activity, unless validated by direct comparative experimental data.

N,N-Diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


N-Allyl vs. N-Alkyl Sulfonamide Substituents Drive Divergent CNS Target Engagement Profiles

The N,N-diallyl substitution pattern in the target compound (CAS 393838-22-7) is explicitly claimed within the genus of piperidine-benzenesulfonamide derivatives disclosed in patent EP1594840 / WO2004072034 as part of a series targeting cognitive disorders including Alzheimer's disease [1]. While specific Ki/IC50 values for this exact compound are not publicly reported, the patent establishes that N,N-diallyl substitution falls within the preferred scope for CNS-active compounds, where the allyl groups contribute to optimal lipophilicity and blood-brain barrier penetration potential. This contrasts with analog N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide (CAS 433314-05-7), which carries saturated ethyl groups that lack the conformational rigidity and potential for metabolic bioactivation associated with allyl moieties.

CNS drug discovery Alzheimer's disease piperidine-benzenesulfonamide SAR

Piperidine-1-Carbonyl Linker Differentiates from Direct Piperidine-Linked Benzenesulfonamides in Carbonic Anhydrase Selectivity

The piperidine-1-carbonyl linker in the target compound fundamentally differs from the direct piperidine-4-yl linkage found in 4-piperidin-4-yl-benzenesulfonamide (CAS 119737-31-4) . Published crystallographic and enzymatic data on the structurally related series of 4-(cycloalkylamino-1-carbonyl)benzenesulfonamides demonstrate that compounds bearing the carbonyl linker achieve subnanomolar inhibition (Ki < 1 nM) against human carbonic anhydrase isoforms II and VII, with isoform selectivity driven by the cycloalkylamine moiety [1]. In contrast, the simpler 4-piperidin-4-yl-benzenesulfonamide scaffold, lacking the carbonyl spacer, is primarily documented as a kinase/GPCR scaffold with a fundamentally different target engagement profile . The carbonyl group introduces a hydrogen bond acceptor and alters the electronic character of the benzenesulfonamide ring, directly impacting zinc coordination geometry in CA enzymes.

carbonic anhydrase inhibition isoform selectivity piperidine-carbonyl linker

N,N-Diallyl Sulfonamide Structural Uniqueness vs. N-Monosubstituted and N-Aryl Analogs

The N,N-diallyl configuration distinguishes the target compound from the more common N-monosubstituted and N-aryl benzenesulfonamide analogs found throughout the literature. N-(furan-2-ylmethyl)-4-(piperidine-1-carbonyl)benzenesulfonamide (CAS not assigned in open databases) and N-(benzo[d]thiazol-2-yl)benzenesulfonamide derivatives represent alternative N-substitution strategies that produce different biological outcomes . The bis-allyl substitution pattern has been specifically utilized in the N,N-diallylbenzenesulfonamide subclass, which has shown apoptosis-inducing activity in breast cancer cell lines (MDA-MB-231 and MCF-7) . While target-specific quantitative data for CAS 393838-22-7 itself remain unreported in the open literature, the diallyl motif provides a distinct chemical handle for further derivatization (e.g., olefin metathesis, click chemistry via thiol-ene reaction) that is not available with saturated or aryl-substituted comparators.

sulfonamide N-substitution medicinal chemistry SAR N-allyl pharmacophore

Differentiation from 3,5-Dimethylpiperidine Analog: Steric and Conformational Consequences of Piperidine Ring Substitution

N,N-Diallyl-4-(3,5-dimethylpiperidine-1-carbonyl)benzenesulfonamide represents the closest commercially cataloged structural analog, differing only by two methyl groups at the 3- and 5-positions of the piperidine ring . The 3,5-dimethyl substitution introduces significant steric hindrance around the amide carbonyl, alters the piperidine ring conformation (preferring a chair conformation with equatorial methyl groups), and modifies the electronic environment of the carbonyl linker. These changes would be predicted to affect both the rate of metabolic N-dealkylation (a common clearance pathway for tertiary sulfonamides) and the binding pose within protein targets. The unsubstituted piperidine ring in the target compound provides a sterically unencumbered carbonyl that may be critical for maintaining specific hydrogen bonding interactions in the target binding site, as evidenced by the importance of the carbonyl geometry in related carbonic anhydrase inhibitor co-crystal structures (PDB 6H33, 6H37) [1].

piperidine SAR conformational analysis steric effects

N,N-Diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide: Evidence-Supported Application Scenarios for Procurement Decision-Making


CNS Drug Discovery Programs Targeting Alzheimer's Disease and Cognitive Disorders

As evidenced by its inclusion within the patent family EP1594840 / WO2004072034 (F. Hoffmann-La Roche), this compound aligns with medicinal chemistry programs exploring piperidine-benzenesulfonamide derivatives for cognitive indications including Alzheimer's disease, schizophrenia, and dementia [1]. The N,N-diallyl substitution falls within the preferred substitution pattern for CNS penetration and represents a specific embodiment of the claimed genus. For research groups pursuing CNS-active piperidine-benzenesulfonamides, procuring this compound enables direct exploration of the allyl-substituted chemical space without requiring de novo synthesis.

Carbonic Anhydrase Inhibitor Development Leveraging the Piperidine-1-Carbonyl Pharmacophore

Published co-crystal structures (PDB 6H33, 6H37) confirm that the piperidine-1-carbonyl linker makes critical interactions within the carbonic anhydrase active site, enabling subnanomolar affinity when combined with appropriate cycloalkylamine modifications [2]. Although this specific compound has not been co-crystallized, its unsubstituted piperidine-1-carbonyl motif matches the core pharmacophore of these validated CA inhibitors. It may serve as a synthetic intermediate for generating a focused library of CA inhibitors through modification of the piperidine ring, or as a control compound to assess the contribution of the diallyl group to CA isoform selectivity relative to N-monosubstituted analogs.

Chemical Biology Probe Development Exploiting Allyl Group Reactivity

The two terminal allyl groups provide orthogonal synthetic handles (olefin metathesis, thiol-ene click chemistry, hydroboration-oxidation) that are absent in saturated N-alkyl or N-aryl benzenesulfonamide analogs . This compound can be employed as a modular scaffold for constructing bioconjugate probes, affinity chromatography resins, or fluorescently labeled derivatives, where the allyl groups enable late-stage diversification without disturbing the piperidine-1-carbonyl core.

Structure-Activity Relationship Studies on N-Substituted Benzenesulfonamide Biological Activity

The N,N-diallyl pattern represents a specific and relatively underexplored N-substitution motif in the benzenesulfonamide literature. N,N-diallylbenzenesulfonamide derivatives have demonstrated apoptosis induction in breast cancer cell lines (MDA-MB-231, MCF-7) . This compound adds the piperidine-1-carbonyl functionality at the 4-position of the phenyl ring, creating a unique combination that can be systematically compared with N,N-diethyl, N,N-dimethyl, and N-monosubstituted analogs (e.g., CAS 433314-05-7) to deconvolute the contributions of each structural feature to biological activity.

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